molecular formula C10H12BaN2Na2O8 B103461 Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate CAS No. 18744-58-6

Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate

Cat. No. B103461
CAS RN: 18744-58-6
M. Wt: 427.55 g/mol
InChI Key: MASKRDCJSCCWNE-UHFFFAOYSA-L
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Description

The compound "Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate" appears to be a complex coordination entity involving barium ions, acetate ligands, and possibly other components such as water molecules. While the provided papers do not directly discuss this exact compound, they do provide insights into similar barium coordination compounds with acetate ligands and their hydrated forms, which can help us understand the potential structure and properties of the compound .

Synthesis Analysis

The synthesis of barium coordination compounds typically involves the reaction of barium ions with acetate ligands in an aqueous solution. For instance, the paper titled "Crystal structure of barium neptunyl(V) triacetate dihydrate" describes the preparation of a barium neptunyl(V) triacetate dihydrate from Np(V) in a concentrated acetate solution . This suggests that similar methods could be employed for synthesizing the compound of interest, with adjustments for the specific ligands and counterions involved.

Molecular Structure Analysis

The molecular structure of barium coordination compounds with acetate ligands is often complex, with barium ions exhibiting various coordination numbers due to bonding with acetate ligands and water molecules. For example, "[Ba6(C2H3O2)12(H2O)3.5], a new hydrate of barium acetate" presents a barium acetate phase with six independent barium centers and a three-dimensional structure formed by acetate ligand bonding . This information can be extrapolated to hypothesize that the compound may also exhibit a multifaceted structure with a network of barium, acetate, and water interactions.

Chemical Reactions Analysis

Barium coordination compounds can participate in various chemical reactions, particularly those involving the exchange or binding of ligands. The paper "DISODIUM ETHYL Bis(5-TETRAZOLYLAZO)ACETATE TRIHYDRATE COLORIMETRIC REAGENT FOR NICKEL AND COPPER" discusses a disodium ethyl bis(5-tetrazolylazo)-acetate trihydrate that forms colored complexes with nickel(II) and copper(II) ions . This indicates that the compound of interest may also form complexes with transition metal ions, which could be relevant for applications in colorimetric assays or other analytical techniques.

Physical and Chemical Properties Analysis

The physical and chemical properties of barium coordination compounds are influenced by their molecular structure and the nature of their ligands and hydration state. The crystal structure, as determined by x-ray diffraction methods, provides insights into the arrangement of atoms and the lengths of bonds, which are crucial for understanding the stability and reactivity of the compound . The hydration state, as seen in the various hydrates of barium acetate, affects the hydrogen bonding and overall three-dimensional network of the compound . These aspects are essential for predicting properties such as solubility, color, and reactivity.

Scientific Research Applications

Analytical Chemistry Applications

  • Colorimetric Reagent for Nickel and Copper : Disodium ethyl bis(5-tetrazolylazo)-acetate trihydrate forms water-soluble, highly colored complexes with nickel(II) and copper(II) ions. This complex is useful for quantitative colorimetric determination in the presence of other metals like cobalt and iron (Jonassen et al., 1958).

Organic Chemistry and Synthesis

  • Synthesis of Disodium O-n-Alkylthiophosphates : The disodium O-alkylthiophosphates are synthesized through a reaction involving PSCl3 and alcohols, leading to various applications in organic synthesis (Baeuerlein & Gaugler, 1978).

Metal-Organic Frameworks (MOFs)

  • Metal-Organic Framework for Gas Adsorption and Catalysis : A barium(II) metal-organic framework based on this compound exhibits high adsorption for CO2 and CH4, showing potential for gas separation and catalysis (Fan et al., 2017).

Coordination Chemistry

  • Potassium EDTA Salts : Potassium salts of EDTA demonstrate unique coordination modes, relevant in understanding coordination chemistry and complex formation (Krawczyk & Lis, 2011).

Surfactant Synthesis

  • Amphoteric Surfactants from Tall Oil Fatty Acid : Synthesis of amphoteric surfactants using disodium derivatives, important in the field of industrial and environmental chemistry (Wang, Furuno, & Cheng, 2001).

Material Science

  • Preparation of Barium-Sulfate Spheres : Ethylenediamine tetraacetic acid disodium is used to control the preparation of barium sulfate spheres, useful in material science and engineering (Liu et al., 2018).

Dye Adsorption and Separation

  • Metallogels for Dye Adsorption : Synthesis of metallogels involving disodium salts for selective dye adsorption and separation, contributing to environmental science and technology (Karan & Bhattacharjee, 2016).

Mechanism of Action

Target of Action

The primary target of Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate is metal ions in biological systems . This compound, similar to other chelating agents, has a strong affinity for metal ions, allowing it to bind and form a stable complex .

Mode of Action

This compound acts by binding to metal ions in a process known as chelation . The compound forms a ring-like structure around the metal ion, effectively sequestering it and preventing it from participating in chemical reactions .

Biochemical Pathways

The chelation process can affect various biochemical pathways, particularly those that rely on metal ions as cofactors . By sequestering these metal ions, this compound can inhibit the activity of certain enzymes and disrupt cellular processes .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its chelating properties . The compound is soluble in water, which facilitates its distribution in the body . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its chelating activity . By binding to metal ions, the compound can disrupt the normal function of enzymes and other proteins that require these ions . This can lead to a variety of effects, depending on the specific ions involved and the biological systems affected.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chelating agents or competing ions can affect the compound’s ability to bind to its targets . Additionally, factors such as pH and temperature can impact the stability of the compound and its chelates .

properties

IUPAC Name

disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.Ba.2Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;+2;2*+1;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJNMBVSYYGORC-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BaN2Na2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18744-58-6
Record name Barate(1-), [[N,N'-1,2-ethanediylbis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',O{N},O{N'}]-, disodium, (OC-6-21)-
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